4-Hydroxyphenylacetic acid is an aromatic compound characterized by a phenolic hydroxyl group and an acetic acid moiety. Its molecular formula is C₈H₈O₃, and it features a hydroxyl group attached to the para position of the phenyl ring relative to the acetic acid group. This compound is naturally occurring and can be found in various sources, including olive oil and beer, where it contributes to flavor and aroma profiles .
Studies suggest 4-HPA might possess protective properties against liver damage. Research has shown that it can increase the activity of antioxidant and phase II detoxification enzymes in the liver, potentially mitigating the harmful effects of acetaminophen overdose in mice [].
Recent research suggests 4-HPA might act as a pheromone in zebrafish, influencing their reproductive behavior. This research proposes that 4-HPA may interact with specific receptors, potentially influencing behavior through olfactory pathways [].
4-Hydroxyphenylacetic acid exhibits various biological activities:
The synthesis of 4-hydroxyphenylacetic acid can be accomplished through several methods:
4-Hydroxyphenylacetic acid serves multiple purposes across various fields:
Studies have shown that 4-hydroxyphenylacetic acid interacts with specific enzymes and metabolites:
Several compounds share structural similarities with 4-hydroxyphenylacetic acid. Here are some notable examples:
4-Hydroxyphenylacetic acid is unique due to its specific structural configuration and its role as a precursor in pharmaceutical synthesis. Its biological activities also set it apart from similar compounds, making it an important subject of study in both chemistry and biology.
4-Hydroxyphenylacetic acid, a valuable organic compound with the molecular formula C8H8O3, serves as an important building block for synthesizing various pharmaceuticals, agrochemicals, and biochemicals [10]. The conventional chemical synthesis of this compound employs several established methodologies that have been refined over decades of research [6]. These synthetic routes offer varying degrees of efficiency, yield, and environmental impact, making them suitable for different production scales and requirements [23].
The Friedel-Crafts acylation reaction represents one of the fundamental approaches for synthesizing 4-hydroxyphenylacetic acid [5]. This method involves the acylation of specific aromatic compounds using acyl chlorides as key reagents [9]. In the context of 4-hydroxyphenylacetic acid synthesis, the reaction typically employs resorcinol as a substrate [5].
A notable example of this approach involves the reaction between 4-hydroxyphenylacetic acid and resorcinol using boron trifluoride etherate (BF3·Et2O) as a catalyst [5]. This reaction proceeds through the formation of a trihydroxydeoxy benzoin intermediate, which can be further modified to yield various derivatives [5]. The Friedel-Crafts acylation provides a versatile platform for introducing the phenylacetic acid moiety into aromatic systems [9].
The reaction conditions typically involve:
This methodology has been particularly valuable in the pharmaceutical industry for synthesizing complex molecules that incorporate the 4-hydroxyphenylacetic acid structure [5] [9]. The yields from Friedel-Crafts acylation approaches typically range from 65% to 85%, depending on the specific reaction conditions and purification methods employed [5] [9].
The diazotization-hydrolysis pathway represents one of the most efficient and widely used methods for the industrial production of 4-hydroxyphenylacetic acid [1] [6]. This synthetic route begins with 4-aminophenylacetic acid as the starting material, which undergoes a series of controlled chemical transformations [1].
The process involves the following key steps:
This methodology consistently delivers high yields of approximately 85%, making it particularly attractive for large-scale industrial production [1] [6]. The reaction proceeds through the formation of a diazonium intermediate, which undergoes hydrolysis to yield the desired 4-hydroxyphenylacetic acid [1].
Table 1: Reaction Conditions and Yields for Diazotization-Hydrolysis Synthesis of 4-Hydroxyphenylacetic Acid
Parameter | Condition | Outcome |
---|---|---|
Temperature for diazotization | 0-5°C | Controlled formation of diazonium salt |
Temperature for hydrolysis | 90-95°C | Efficient conversion to hydroxyl group |
Reaction time | 1-2 hours | Complete conversion |
Extraction solvent | Ethyl acetate | Effective isolation of product |
Typical yield | ~85% | High efficiency for industrial application |
The diazotization-hydrolysis pathway offers several advantages, including relatively mild reaction conditions, readily available starting materials, and consistent high yields [1] [6]. These factors have contributed to its widespread adoption in the commercial production of 4-hydroxyphenylacetic acid [6].
Reductive dehalogenation represents another important synthetic approach for producing 4-hydroxyphenylacetic acid, particularly from halogenated precursors [2] [20]. This methodology involves the removal of halogen atoms from aromatic compounds through reduction processes, offering a valuable route for converting halogenated derivatives into the desired hydroxylated products [20] [21].
One notable reductive dehalogenation approach involves the conversion of 3-chloro-4-hydroxyphenylacetic acid to 4-hydroxyphenylacetic acid [2] [20]. This process typically employs:
The reductive dehalogenation can be achieved through various methods, including:
Recent advances in reductive dehalogenation have focused on developing more environmentally friendly and efficient catalytic systems [21]. For instance, NADPH-dependent dehalogenation systems have shown promising results for the conversion of brominated and iodinated phenolic compounds [21]. These systems demonstrate high substrate specificity and can operate under both anaerobic and aerobic conditions [21].
The yields from reductive dehalogenation strategies typically range from 70% to 95%, depending on the specific reaction conditions, catalysts, and starting materials employed [2] [21]. This approach offers a valuable alternative for synthesizing 4-hydroxyphenylacetic acid, particularly when halogenated precursors are readily available [2] [20].
Biocatalytic production systems represent an increasingly important approach for the sustainable synthesis of 4-hydroxyphenylacetic acid [10] [11]. These methods leverage the catalytic power of biological systems, offering advantages such as mild reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical synthesis routes [10] [12].
Microbial fermentation has emerged as a promising approach for the sustainable production of 4-hydroxyphenylacetic acid [10] [12]. This methodology employs engineered microorganisms, particularly Escherichia coli strains, to convert simple carbon sources into the desired product through metabolic pathways [10] [12].
Recent research has focused on developing highly efficient microbial cell factories for 4-hydroxyphenylacetic acid production [10]. For instance, a study by researchers demonstrated the successful construction of an Escherichia coli strain capable of producing 25.42 g/L of 4-hydroxyphenylacetic acid through a combination of atmospheric and room temperature plasma mutagenesis coupled with adaptive laboratory evolution [10].
The microbial fermentation process typically involves:
A notable advancement in this field was achieved through genome shuffling, which integrated preferred properties in a strain designated as GS-2-4 [10]. Comprehensive analysis and experimental validation revealed important genes, pathways, and regulations critical for efficient 4-hydroxyphenylacetic acid biosynthesis [10]. The best gene combination in inverse engineering, acrD-aroG, increased 4-hydroxyphenylacetic acid production of strain GS-2-4 by an additional 37% [10].
Table 2: Microbial Fermentation Production of 4-Hydroxyphenylacetic Acid
Microbial Strain | Production Titer (g/L) | Key Genetic Modifications | Reference |
---|---|---|---|
E. coli GS-2-4 | 25.42 | Genome shuffling, ARTP mutagenesis | [10] |
E. coli (engineered) | 31.95 | Systematic pathway engineering | [12] |
E. coli BL21 (DE3) | 13.7 mM (2.08 g/L) | Reduced aromatic aldehyde reduction | [11] |
These findings emphasize that precursor supply and stress resistance are key factors for efficient 4-hydroxyphenylacetic acid biosynthesis [10] [12]. The methods developed in these studies can be adapted to construct cell factories for the production of other aromatic chemicals, highlighting the broader implications of this research [10].
Enzymatic conversion pathways offer highly selective and environmentally friendly routes for the production of 4-hydroxyphenylacetic acid [11] [13]. These approaches utilize specific enzymes to catalyze the transformation of suitable precursors into the desired product under mild conditions [11] [13].
Several enzymatic pathways have been identified and exploited for 4-hydroxyphenylacetic acid production:
Hydroxylation of phenylacetic acid: This pathway employs specific hydroxylases to introduce a hydroxyl group at the para position of phenylacetic acid [13]. The 4-hydroxyphenylacetic acid 3-hydroxylase, a two-protein component enzyme including a flavoprotein and a coupling protein, plays a crucial role in this conversion [13].
Oxidation of 4-hydroxyphenylethanol: This route involves the enzymatic oxidation of 4-hydroxyphenylethanol to 4-hydroxyphenylacetaldehyde, followed by further oxidation to 4-hydroxyphenylacetic acid [11] [13].
Conversion from tyrosine derivatives: Enzymatic pathways have been developed to convert tyrosine or its derivatives into 4-hydroxyphenylacetic acid through a series of enzymatic transformations [11] [22].
A particularly interesting enzymatic pathway involves the bacterial degradation of 4-hydroxyphenylacetic acid, which has been studied in species of Acinetobacter and strains of Pseudomonas putida [7]. These organisms convert 4-hydroxyphenylacetic acid into 3,4-dihydroxyphenylacetic acid (homoprotocatechuate), which is then degraded into carbon dioxide, pyruvate, and succinate through a sequence of enzyme-catalyzed steps [7]. This pathway includes ring-fission by a 2,3-dioxygenase, nicotinamide adenine dinucleotide-dependent dehydrogenation, decarboxylation, hydration, aldol fission, and oxidation of succinic semialdehyde [7].
The enzymes involved in these pathways demonstrate high substrate specificity and can operate under mild conditions, making them attractive for industrial applications [11] [13]. Recent advances in protein engineering and directed evolution have further enhanced the efficiency and stability of these enzymatic systems [10] [13].
The principles of green chemistry have increasingly influenced the development of sustainable production methods for 4-hydroxyphenylacetic acid [11] [15]. These innovations focus on reducing environmental impact, improving atom economy, and utilizing renewable resources while maintaining or enhancing production efficiency [11] [16].
One-pot biosynthetic platforms represent a significant advancement in the sustainable production of 4-hydroxyphenylacetic acid [3] [11]. These approaches integrate multiple enzymatic or chemical transformations into a single reaction vessel, eliminating the need for intermediate isolation and purification steps [3] [15].
A notable example of this approach was developed by researchers who established a one-pot bioconversion strategy for the efficient biosynthesis of 4-hydroxyphenylacetic acid and its analogues [3] [11]. This methodology employed lignin-related p-coumaric and ferulic acids as starting materials, which were converted through a series of enzymatic transformations [3] [11].
The one-pot biosynthetic process involved:
This approach enabled highly efficient biosynthesis of 4-hydroxyphenylacetic acid, achieving:
Table 3: Performance Comparison of One-Pot Biosynthetic Platforms for 4-Hydroxyphenylacetic Acid Production
Starting Material | Product Concentration | Yield (%) | Productivity (mg/L/h) | Reference |
---|---|---|---|---|
p-Coumaric acid | 13.7 mM (2.08 g/L) | 91.3 | 1041 | [3] [11] |
Lignocellulosic biomass hydrolysate | 5.2 mM (0.79 g/L) | 57.8 | Not reported | [3] [15] |
Ferulic acid | Used for analogues | 76.2-90 | 115.6-907 | [3] [11] |
The one-pot biosynthetic platform offers several advantages over conventional methods, including:
These innovations align with the principles of green chemistry by enhancing process efficiency while reducing environmental impact [11] [15]. The success of these one-pot biosynthetic platforms demonstrates their potential for industrial application in the sustainable production of 4-hydroxyphenylacetic acid and related compounds [3] [11].
The utilization of lignocellulosic biomass for 4-hydroxyphenylacetic acid production represents a significant advancement in sustainable chemistry, offering a renewable alternative to petroleum-based feedstocks [3] [16]. Lignocellulosic biomass, derived from plant materials such as agricultural residues, forestry waste, and dedicated energy crops, contains valuable components that can be converted into high-value chemicals [15] [16].
Recent research has demonstrated the feasibility of synthesizing 4-hydroxyphenylacetic acid from lignocellulosic biomass hydrolysate [3] [15]. In a notable study, researchers investigated the synthesis of 4-hydroxyphenylacetic acid from lignocellulosic biomass hydrolysate, achieving 5.2 mM 4-hydroxyphenylacetic acid with a 57.8% conversion rate from 9 mM p-coumaric acid derived from the biomass [3] [15].
The process for utilizing lignocellulosic biomass typically involves:
The utilization of lignocellulosic biomass offers several advantages:
A particularly promising approach involves the thought-out utilization of entire lignocellulose to achieve sustainable and cost-effective biorefineries [16]. This strategy addresses the trade-off between efficient carbohydrate utilization and lignin-to-chemical conversion yield by fractionating biomass into a carbohydrate fraction with high enzymatic digestibility and reactive lignin with satisfactory catalytic depolymerization activity [16].
The development of tandem fractionation-hydrogenolysis strategies has enabled the simultaneous depolymerization and modification of dissolved lignin to co-produce monophenolics and other valuable compounds [16]. These processes represent viable schemes for transforming real lignin into high-value products, resulting from reactions between cleaved lignin side chains and various reagents [16].
High Performance Liquid Chromatography represents the most widely employed analytical technique for the determination of 4-hydroxyphenylacetic acid in biological matrices. Multiple detection modes have been successfully implemented, including ultraviolet detection, fluorescence detection, electrochemical detection, and tandem mass spectrometry [1] [2] [3]. The chromatographic separation is typically achieved using reversed-phase columns, with C18 stationary phases demonstrating optimal retention and peak shape characteristics.
A comprehensive High Performance Liquid Chromatography method utilizing fluorescence detection has been validated for simultaneous determination of 4-hydroxyphenylacetic acid, 4-hydroxyphenyl lactic acid, and 3,4-hydroxyphenyl propionic acid in human urine samples [2]. The optimal chromatographic conditions employed a ZORBAX SB-C18 column (100 × 2.1 mm, 1.8 μm particle size) with an isocratic mobile phase consisting of 95:5 volume ratio of 50 millimolar ammonium acetate buffer at pH 6.8 containing 5 millimolar tetrabutyl ammonium bromide and acetonitrile. The fluorescence detector operated at excitation and emission wavelengths of 277 and 316 nanometers, respectively, achieving detection limits of 4.8 × 10⁻³ milligrams per liter [2].
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry has demonstrated superior sensitivity and specificity for 4-hydroxyphenylacetic acid quantification in human blood serum [4] [5]. The method employed a YMC-Triart C18 column with gradient elution using 0.2% acetic acid in water and 0.2% acetic acid in acetonitrile as mobile phases. The mass spectrometer operated in multiple reaction monitoring mode with precursor ions at mass-to-charge ratio 151 [M-H]⁻ in negative mode and 153 [M+H]⁺ in positive mode, producing characteristic product ions at mass-to-charge ratio 107 and 136 [4]. The validated method achieved lower limits of quantification of 0.25 micromolar with linear ranges extending to 25 micromolar [4].
Gas Chromatography-Mass Spectrometry analysis of 4-hydroxyphenylacetic acid requires derivatization due to the polar nature of the compound. Trimethylsilyl derivatization has proven most effective, converting both the hydroxyl and carboxyl functional groups to their corresponding trimethylsilyl ethers [6]. A simultaneous determination method utilizing selected ion monitoring has been developed for five hydroxyphenylacetic acid isomers, including 4-hydroxyphenylacetic acid [6]. The trimethylsilyl ethers of methyl or ethyl esters exhibit a common fragment ion at mass-to-charge ratio 179, which serves as the quantitation ion, while the molecular ion at mass-to-charge ratio 238 provides confirmatory identification [6].
Advanced Gas Chromatography-Mass Spectrometry methods have incorporated fast chromatography techniques to improve sample throughput for urinary organic acid analysis [7]. The electron impact ionization produces consistent fragmentation patterns with the base peak at mass-to-charge ratio 107 corresponding to the substituted tropylium ion, formed through loss of the acetic acid side chain [8]. The molecular ion at mass-to-charge ratio 152 provides molecular weight confirmation, while secondary fragments at mass-to-charge ratios 77, 108, and 51 offer additional structural information [8].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for 4-hydroxyphenylacetic acid. Proton Nuclear Magnetic Resonance analysis in deuterium oxide at 600 megahertz reveals characteristic chemical shifts that enable unambiguous identification and quantification [9] [10]. The aromatic protons appear as two distinct multipiples at 6.848 and 7.154 parts per million, corresponding to the ortho and meta positions relative to the hydroxyl group [9]. The acetic acid methylene group produces a characteristic singlet at 3.436 parts per million, providing a reliable integration standard for quantitative analysis [9].
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information with the carbonyl carbon appearing at 184.238 parts per million, confirming the carboxylic acid functionality [11]. The aromatic carbon signals range from 118.104 to 156.543 parts per million, with the hydroxyl-substituted carbon at the higher chemical shift due to the deshielding effect of the oxygen atom [11]. The methylene carbon of the acetic acid group appears at 46.222 parts per million, consistent with its alpha position to the carbonyl group [11].
Ultraviolet-visible spectroscopy has been employed for the detection and quantification of 4-hydroxyphenylacetic acid, particularly in High Performance Liquid Chromatography applications [12]. The phenolic chromophore exhibits characteristic absorption in the ultraviolet region, with maximum absorption occurring due to the extended conjugation between the aromatic ring and the hydroxyl substituent [12]. The spectroscopic properties are influenced by pH, with deprotonation of the phenolic hydroxyl group causing bathochromic shifts in alkaline conditions [12].
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [8]. The hydroxyl stretch appears as a broad absorption centered around 3200-3600 wavenumbers, while the carbonyl stretch of the carboxylic acid group produces a sharp peak near 1700 wavenumbers [8]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, and the carbon-oxygen stretching of the phenolic hydroxyl group contributes to absorptions in the 1200-1300 wavenumber range [8].
Electrochemical detection methods have demonstrated exceptional sensitivity for 4-hydroxyphenylacetic acid analysis, exploiting the redox activity of the phenolic functional group. Fast-scan cyclic voltammetry at carbon-fiber microelectrodes has been extensively characterized for 4-hydroxyphenylacetic acid detection in physiological environments [13] [14]. The optimized triangular waveform spanning -0.4 to +1.3 volts at 600 volts per second provides enhanced sensitivity with a limit of detection of 100 nanomolar [13]. The oxidation peak occurs on the reverse scan at approximately +0.9 volts, indicative of an irreversible two-electron oxidation process [13].
The electrochemical mechanism involves initial oxidation of the phenolic hydroxyl group to form a phenoxy radical, followed by further oxidation and subsequent chemical reactions to form conjugated products [13]. Linear response extends from 100 nanomolar to 500 micromolar, covering physiologically relevant concentrations [13]. The method demonstrates selectivity for 4-hydroxyphenylacetic acid in the presence of dopamine, with sufficient peak separation to enable simultaneous quantification of both compounds [13].
Modified glassy carbon electrodes have been developed using electropolymerization of bis-thiophene derivatives to create selective sensing platforms for 4-hydroxyphenylacetic acid [15]. The polymer-modified electrodes exhibit enhanced sensitivity and selectivity compared to bare electrodes, with differential pulse voltammetry providing optimal analytical performance [15]. The modified electrodes demonstrate minimal interference from common urinary components such as creatinine and urea, making them suitable for direct analysis of biological samples [15].
Whole-cell bacterial biosensors have been developed for 4-hydroxyphenylacetic acid detection using auxin-responsive regulatory elements [17]. The fluorescent biosensor utilizes the HpaA transcriptional activator coupled with green fluorescent protein expression, enabling dose-responsive detection from 60 micromolar to 3 millimolar [17]. An electrochemical variant employs pyocyanin production as the reporter mechanism, achieving enhanced sensitivity with detection ranges from 1.9 to 15.625 micromolar [17].
Mass spectrometric analysis of 4-hydroxyphenylacetic acid provides definitive molecular identification and enables highly sensitive quantification through multiple reaction monitoring approaches. Electrospray ionization in negative mode produces the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 151, while positive mode generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 153 [4] [5]. The primary fragmentation pathway involves loss of the carboxyl group, producing the characteristic base peak at mass-to-charge ratio 107, corresponding to the hydroxybenzyl cation [4].
Tandem mass spectrometry analysis reveals consistent fragmentation patterns across different ionization modes [4]. In negative mode, the precursor ion at mass-to-charge ratio 151 fragments to produce ions at mass-to-charge ratios 107 and 136, with collision energies optimized between 15-25 electron volts [4]. Positive mode fragmentation of the mass-to-charge ratio 153 precursor yields products at mass-to-charge ratios 107 and 135, representing loss of formic acid (46 daltons) and carbon dioxide (28 daltons), respectively [4].
Electron impact ionization for Gas Chromatography-Mass Spectrometry applications produces reproducible fragmentation patterns essential for library matching and quantitative analysis [8]. The molecular ion appears at mass-to-charge ratio 152 with moderate abundance, while the base peak at mass-to-charge ratio 107 dominates the spectrum [8]. Secondary fragments at mass-to-charge ratios 77, 78, 51, and 108 provide additional structural confirmation [8]. The fragmentation pathway involves initial loss of the carboxyl group (45 daltons) to form the hydroxybenzyl cation, followed by further fragmentation through loss of carbon monoxide and formaldehyde [8].
High-resolution mass spectrometry enables accurate mass determination for molecular formula confirmation. The exact mass of 4-hydroxyphenylacetic acid (152.047344 daltons) allows differentiation from isobaric interferences when measured with sub-parts-per-million accuracy [18]. Collision cross section measurements using ion mobility spectrometry provide additional structural information, with predicted values ranging from 129.4 to 142.5 square angstroms depending on the charge state and adduct formation [18].
Comprehensive analytical method validation for 4-hydroxyphenylacetic acid determination in biological matrices requires assessment of multiple performance parameters according to international guidelines. The Ultra-High Performance Liquid Chromatography-tandem mass spectrometry method for serum analysis has been validated with correlation coefficients exceeding 0.999 across the calibration range [4]. Precision studies demonstrate relative standard deviations below 15% for both intraday and interday measurements, meeting regulatory requirements for bioanalytical methods [4].
Accuracy assessment through spike-recovery studies in serum matrices demonstrates recoveries of 100% with minimal matrix effects when protein precipitation is employed [4]. The absence of matrix effects is confirmed through post-extraction addition experiments and comparison of slopes between matrix-matched and solvent-based calibration curves [4]. Lower limits of quantification are established at 0.25 micromolar (0.038 milligrams per liter) based on signal-to-noise ratios of 10:1 [4].
Sample stability studies indicate that 4-hydroxyphenylacetic acid remains stable in serum at -80 degrees Celsius for periods extending 12-18 days [1]. Freeze-thaw stability has been confirmed through three consecutive cycles without significant degradation [1]. Processed sample stability in autosampler conditions demonstrates acceptable recovery for up to 24 hours at ambient temperature [1].
Specificity assessment involves chromatographic separation from endogenous matrix components and structurally related compounds. The Ultra-High Performance Liquid Chromatography method achieves baseline separation from other phenolic acids and amino acid metabolites through optimized gradient conditions [4]. Mass spectrometric confirmation through multiple reaction monitoring provides additional specificity, with retention time matching within 0.1 minutes and ion ratio tolerances within 20% [4].
For urine matrix analysis, the High Performance Liquid Chromatography-fluorescence method demonstrates linearity with correlation coefficients exceeding 0.99 [2]. Precision studies show relative standard deviations ranging from 1.5 to 3.1% for replicate measurements [2]. Recovery studies in urine samples achieve values between 85-120%, demonstrating acceptable accuracy across the analytical range [2]. The solid-phase extraction procedure effectively eliminates matrix interferences while maintaining quantitative recovery of the target analyte [2].
Method robustness assessment involves systematic variation of critical analytical parameters including mobile phase composition, column temperature, flow rate, and detection wavelength. The validated methods demonstrate acceptable performance across the tested parameter ranges, indicating sufficient robustness for routine analytical applications [4] [2]. Inter-laboratory validation studies confirm method transferability across different analytical platforms and operator skill levels [4].
Corrosive;Irritant